molecular formula C17H16N2O2S B186806 N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 106691-37-6

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B186806
CAS RN: 106691-37-6
M. Wt: 312.4 g/mol
InChI Key: PNKDZGVFCPRWDQ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a chemical compound that has been explored for its potential applications in scientific research. This compound is also known by the name of Methylphenylthiazolone Acetamide (MPTA).

Scientific Research Applications

Chemical Reactivity and Synthesis Methods

  • Chemical Transformations: The compound is involved in reactions yielding various derivatives through treatment with sodium hydroxide, showcasing its reactivity and the formation of lactam and α,β-unsaturated acid derivatives. Notably, reactions with 6-methyl- and 6-bromo-derivatives indicate a complex reaction pattern that is crucial for synthesizing specific benzothiazine derivatives (Coutts, Matthias, Mah, & Pound, 1970).
  • Synthetic Pathways: Innovative synthesis methods have been developed for creating benzothiazine derivatives with antimicrobial properties by reacting o-Amino thiophenol and maleic anhydride, followed by esterification. These methods are pivotal for expanding the compound's applications in medicinal chemistry and drug development (Kalekar, Bhat, & Koli, 2011).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity: A study synthesized and evaluated benzothiazine derivatives for their antimicrobial efficacy against various bacterial and fungal strains, demonstrating significant antibacterial and antifungal activities. This suggests potential uses in developing new antimicrobial agents (Gupta & Wagh, 2006).
  • Synthesis for Antitumor Applications: Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted the compound's role in synthesizing novel derivatives with observed antitumor activities, indicating its importance in cancer research (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-6-8-12(9-7-11)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)22-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKDZGVFCPRWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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